N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thienopyrimidine core, makes it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.
Substitution Reactions: Introduction of the 3-chloro-2-methylphenyl group through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the propanamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Halogenation, nitration, or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Phenylpyrimidines: Compounds with a pyrimidine core and phenyl substituents.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H18ClN3O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C22H18ClN3O2S/c1-13-17(23)9-6-10-18(13)25-20(27)14(2)26-12-24-21-16(22(26)28)11-19(29-21)15-7-4-3-5-8-15/h3-12,14H,1-2H3,(H,25,27) |
InChI Key |
PRLMNLNZZMHZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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